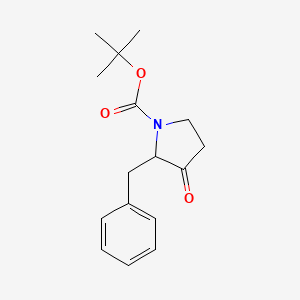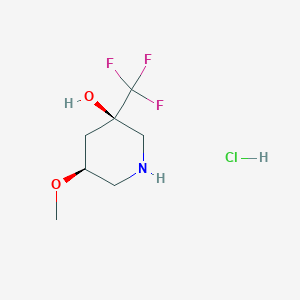
Benzyl (2-hydroxyethyl)(propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-hydroxyethyl)(propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a 2-hydroxyethyl group, and a propyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of an alcohol with an isocyanate. For Benzyl (2-hydroxyethyl)(propyl)carbamate, the reaction between benzyl alcohol, 2-hydroxyethyl isocyanate, and propyl isocyanate can be employed.
Transcarbamoylation: This method involves the exchange of carbamate groups between different molecules. For instance, benzyl carbamate can react with 2-hydroxyethyl carbamate and propyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl (2-hydroxyethyl)(propyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the carbamate moiety, converting it into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzyl (2-oxoethyl)(propyl)carbamate.
Reduction: Formation of benzyl (2-hydroxyethyl)(propyl)amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
- Employed in the synthesis of polymers and resins.
Biology:
- Investigated for its potential as a protective group in peptide synthesis.
- Studied for its role in enzyme inhibition and protein modification.
Medicine:
- Explored for its potential use as a drug intermediate.
- Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Employed in the manufacture of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of Benzyl (2-hydroxyethyl)(propyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the 2-hydroxyethyl and propyl groups.
2-Hydroxyethyl carbamate: Similar structure but lacks the benzyl and propyl groups.
Propyl carbamate: Similar structure but lacks the benzyl and 2-hydroxyethyl groups.
Uniqueness: Benzyl (2-hydroxyethyl)(propyl)carbamate is unique due to the presence of all three functional groups (benzyl, 2-hydroxyethyl, and propyl) attached to the carbamate moiety. This unique combination of groups imparts distinct chemical and biological properties to the compound, making it versatile for various applications .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
benzyl N-(2-hydroxyethyl)-N-propylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 |
Clave InChI |
QCBLUUVWJHZFJU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


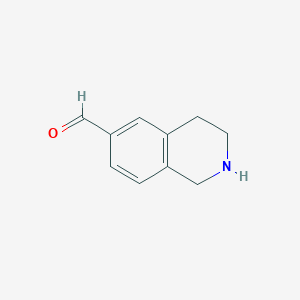


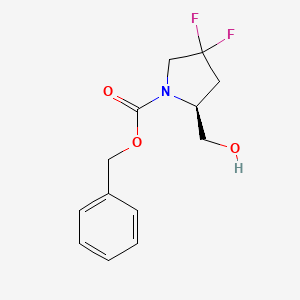
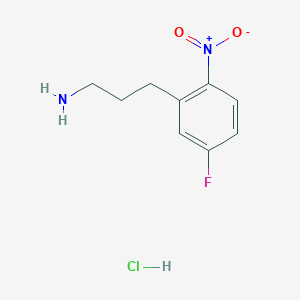
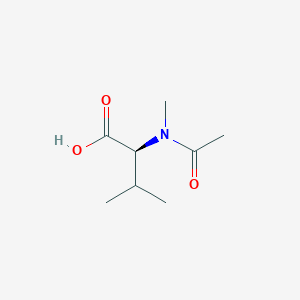
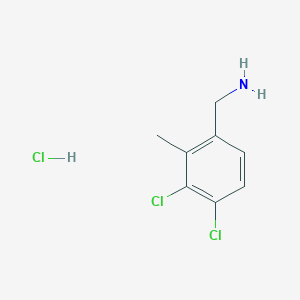
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
amine hydrochloride](/img/structure/B13497289.png)

